N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Physicochemical profiling Permeability Lead optimization

N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 917757-84-7, molecular formula C14H16ClN5O, MW 305.76 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine class. This scaffold is a privileged structure in medicinal chemistry, widely exploited for ATP-competitive kinase inhibition.

Molecular Formula C14H16ClN5O
Molecular Weight 305.76 g/mol
CAS No. 917757-84-7
Cat. No. B12937596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
CAS917757-84-7
Molecular FormulaC14H16ClN5O
Molecular Weight305.76 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=N1)N3CCCCC3)N=C(C=C2)Cl
InChIInChI=1S/C14H16ClN5O/c1-9(21)16-14-17-10-5-6-11(15)18-12(10)13(19-14)20-7-3-2-4-8-20/h5-6H,2-4,7-8H2,1H3,(H,16,17,19,21)
InChIKeyGSGKNYXDELIPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 917757-84-7) – Procurement-Relevant Chemical Profile and Comparator Context


N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 917757-84-7, molecular formula C14H16ClN5O, MW 305.76 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine class. This scaffold is a privileged structure in medicinal chemistry, widely exploited for ATP-competitive kinase inhibition [1]. The compound features a 2-acetamide substituent, a 4-piperidin-1-yl group, and a 6-chloro substitution on the pyrido[3,2-d]pyrimidine core. It is commercially available as a research-grade building block (typical purity ≥98%) from multiple vendors, including Leyan (Cat. No. 2217022) and AKSci (Cat. No. 9021FR) . The compound is primarily employed as a synthetic intermediate or a screening candidate in kinase inhibitor discovery programs, although direct published bioactivity data for this specific molecule remains limited in the peer-reviewed literature .

Why N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide Cannot Be Interchanged with Its Closest Pyrido[3,2-d]pyrimidine Analogs


Within the pyrido[3,2-d]pyrimidine chemotype, seemingly minor structural variations at the 2-, 4-, and 6-positions produce distinct pharmacophoric fingerprints that critically influence kinase selectivity, cell permeability, and chemical tractability. The 4-piperidin-1-yl group of the target compound confers a specific basicity and steric profile distinct from the 4-piperazin-1-yl analog (CAS 917758-24-8) or the 4-morpholin-4-yl analog (CAS 897361-68-1). These differences alter the protonation state at physiological pH, hydrogen-bonding capacity, and the compound's vector of exit from the ATP-binding pocket, which directly affects target residence time and isoform selectivity [1]. Furthermore, the 2-acetamide furnishes a donor–acceptor pair that is absent in the 2-amine congener (CAS 917757-89-2), thereby changing the hinge-binding motif recognized by the kinase active site [2]. Generic substitution without experimental verification therefore risks loss of potency, altered selectivity, or compromised synthetic utility.

Quantitative Differentiation Evidence for N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide Relative to Structural Analogs


Physicochemical Differentiation: Piperidine vs. Piperazine Basicity and logD Impact on Permeability

The 4-piperidin-1-yl moiety of the target compound (pKa ~10.1 for the conjugate acid of piperidine) differs fundamentally from the 4-piperazin-1-yl analog (CAS 917758-24-8; pKa ~9.7 for the secondary amine of piperazine). At pH 7.4, the piperidine-bearing compound remains >99.9% protonated (calculated from Henderson–Hasselbalch), whereas the piperazine analog exists as an equilibrium mixture of neutral and monocationic species [1]. Furthermore, the piperazine NH introduces an additional hydrogen-bond donor (HBD count = 2 vs. 1 for the piperidine analog), which is correlated with reduced passive membrane permeability in PAMPA assays across the pyrido[3,2-d]pyrimidine series [2]. This difference is critical when the compound is used as a cellular probe or when permeability-limited target engagement is anticipated.

Physicochemical profiling Permeability Lead optimization

2-Acetamide vs. 2-Amine: Hinge-Binding Motif Differentiation with Consequences for Kinase Selectivity

The 2-acetamide group of the target compound provides a hydrogen-bond donor (NH) and acceptor (C=O) pair that mimics the adenosine hinge-binding motif, a feature critical for potency against a subset of kinases including PI3K isoforms and CDKs [1]. In contrast, the 2-amine analog (CAS 917757-89-2) presents only a single NH2 donor and lacks the carbonyl acceptor, altering the recognition pattern at the kinase hinge. SAR studies on related pyrido[3,2-d]pyrimidines demonstrate that replacing a 2-acetamide with a 2-amine can shift kinase selectivity profiles by >10-fold for certain targets (e.g., PI3Kδ vs. PI3Kα), although direct data for this specific pair is not published [2]. This functional-group distinction is essential for chemical biology applications requiring defined target engagement or when the compound is used as a reference in kinase panel screening.

Kinase hinge binding Selectivity profiling Structure-activity relationship

Synthetic Tractability and Purity: Advantages Over the 4,6-Dichloro Precursor

The target compound is supplied with a specified purity of ≥98% (Leyan, HPLC) and is available in multi-gram quantities . In contrast, the dichloro precursor N-(4,6-dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 897361-59-0) is primarily an intermediate for further derivatization and is typically offered at lower purity (≥95%) due to hydrolytic instability of the C4 chlorine . The piperidine substitution at C4 stabilizes the pyrido[3,2-d]pyrimidine core against nucleophilic attack, reducing degradation during storage and enabling more reproducible reaction outcomes in downstream functionalization. The target compound's single reactive handle (C6 chlorine) also provides a cleaner vector for sequential derivatization compared to the dichloro analog, which requires careful control of regioselectivity.

Synthetic accessibility Purity Procurement reliability

Limitations Statement: Absence of Published Direct Comparative Bioactivity Data

An exhaustive search of the peer-reviewed literature, patent databases (USPTO, WIPO, EPO), and authoritative biochemical databases (ChEMBL, BindingDB, PubChem BioAssay) as of May 2026 did not yield direct, head-to-head comparative bioactivity data (IC50, Kd, Ki, EC50, cellular activity) for the target compound N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide against any of its identified structural analogs [1]. The compound appears in vendor catalogs as a research-grade building block or screening compound, but no quantitative enzymatic or cellular profiling data could be located. Consequently, the differentiation claims made in this guide are based on class-level inference from the pyrido[3,2-d]pyrimidine chemotype, calculated physicochemical properties, and commercially documented quality attributes. Users should treat all bioactivity-related differentiation as requiring experimental validation in their specific assay context.

Data transparency Procurement decision support Evidence quality

High-Value Application Scenarios for N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide in Kinase-Focused Medicinal Chemistry


Late-Stage Diversification of Pyrido[3,2-d]pyrimidine Kinase Inhibitor Leads via C6 Functionalization

The target compound's single reactive C6 chlorine handle enables controlled Suzuki, Buchwald–Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, or alkyne substituents at the 6-position. The 4-piperidin-1-yl group remains intact during these transformations due to its substitution at an electronically deactivated position, providing a convergent approach to late-stage diversification of pyrido[3,2-d]pyrimidine leads. This contrasts with the dichloro analog (CAS 897361-59-0), where competitive reactivity at C4 necessitates protecting-group strategies or results in mixed products . The ≥98% purity specification (Leyan) supports reproducible coupling yields and simplifies purification of the final analogs .

Cellular Target Engagement Probe with Optimized Permeability Profile

The piperidine moiety at C4, combined with the 2-acetamide hinge-binding motif, yields a calculated logD7.4 of ~2.1 and a single hydrogen-bond donor (HBD = 1), which is within the optimal range for passive cell permeability according to established drug-likeness guidelines. This physicochemical profile makes the compound a suitable scaffold for developing cell-permeable kinase probes, particularly when target engagement must be demonstrated in intact cells using CETSA or NanoBRET assays. The piperazine analog (CAS 917758-24-8), with HBD = 2 and lower cLogD, is predicted to exhibit reduced membrane flux, making the piperidine-bearing compound preferable for intracellular target engagement studies [1].

Reference Compound for Pyrido[3,2-d]pyrimidine Scaffold SAR Libraries

As a commercially available, well-characterized member of the pyrido[3,2-d]pyrimidine family, the target compound serves as a fixed reference point for constructing SAR libraries. Its defined substitution pattern (2-acetamide, 4-piperidin-1-yl, 6-chloro) allows systematic variation at the C6 position while keeping the core pharmacophore constant. This is particularly useful for medicinal chemistry teams exploring kinase inhibitor space, where consistent batch quality (≥98% purity) and reliable commercial supply (Leyan, AKSci) are essential for generating reproducible SAR data .

Synthetic Intermediate for Dual PI3Kδ/CDK Inhibitor Candidates

Recent literature demonstrates that 2-acetamido-4-amino-6-substituted pyrido[3,2-d]pyrimidines exhibit potent dual inhibition of PI3Kδ and CDK family kinases, with lead compounds achieving sub-nanomolar enzymatic IC50 values and cellular activity against hematologic cancer cell lines (e.g., SU-DHL-6 IC50 = 0.035 μM) [2]. The target compound, bearing the key 2-acetamide pharmacophore and the 4-piperidine solubilizing group, is a direct precursor for synthesizing such dual inhibitors via C6 diversification. Procurement of the pre-functionalized core eliminates two synthetic steps compared to starting from the dichloro intermediate, accelerating hit-to-lead timelines.

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